3-Cyclopropyl-2-thioxoimidazolidin-4-one
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Overview
Description
3-Cyclopropyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins. The structure of this compound includes a cyclopropyl group attached to the nitrogen atom of the imidazolidinone ring, which is further substituted with a thioxo group at the 2-position .
Preparation Methods
The synthesis of 3-Cyclopropyl-2-thioxoimidazolidin-4-one typically involves the reaction of cyclopropyl isothiocyanate with ethyl bromoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of an alkaline medium and fuming hydrochloric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Cyclopropyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the thioxo group, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1), which plays a key role in DNA repair . By inhibiting TDP1, the compound can enhance the efficacy of certain anticancer drugs that cause DNA damage . The molecular pathways involved include the disruption of DNA repair processes, leading to increased cell death in cancer cells .
Comparison with Similar Compounds
3-Cyclopropyl-2-thioxoimidazolidin-4-one can be compared with other thiohydantoin derivatives such as:
3-Phenyl-2-thioxoimidazolidin-4-one: Known for its antitumor and anticonvulsant activities.
3-Methyl-2-thioxoimidazolidin-4-one: Studied for its antibacterial and antiviral properties.
3-Benzyl-2-thioxoimidazolidin-4-one: Investigated for its potential use as an androgen receptor antagonist.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other derivatives .
Properties
IUPAC Name |
3-cyclopropyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHIORVPIOAPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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